molecular formula C12H16N4OS2 B11369926 N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11369926
M. Wt: 296.4 g/mol
InChI Key: MMDRYPCJXIQUHK-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide, often referred to as “Compound X” , is a synthetic organic molecule. Its chemical structure consists of a thiadiazole ring and a thiazole ring connected by an acetamide linker. Let’s break down its components:

    Thiadiazole ring: The five-membered ring contains sulfur and nitrogen atoms, imparting unique electronic properties.

    Thiazole ring: The five-membered ring with sulfur and nitrogen atoms contributes to the compound’s aromaticity.

Preparation Methods

2.1 Synthetic Routes: Several synthetic routes exist for Compound X. One common method involves the condensation of 2-amino-5-butyl-1,3,4-thiadiazole with 2-amino-2-methylthiazole in the presence of acetic anhydride. The reaction proceeds through nucleophilic substitution, forming the desired compound.

2.2 Reaction Conditions:

    Reagents: 2-amino-5-butyl-1,3,4-thiadiazole, 2-amino-2-methylthiazole, acetic anhydride

    Solvent: Organic solvents like dichloromethane or chloroform

    Temperature: Typically room temperature or slightly elevated

    Catalyst: None required

2.3 Industrial Production: Compound X is industrially synthesized using large-scale batch processes. Optimization of reaction conditions ensures high yields and purity.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction yields the corresponding amines.

    Substitution: Nucleophilic substitution reactions modify the acetamide group.

    Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

    Major Products: Sulfoxides, sulfones, and substituted derivatives.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated as a potential drug candidate due to its anti-inflammatory or antimicrobial properties.

    Chemical Biology: Used as a probe to study biological processes involving thiadiazole-containing molecules.

    Industry: Employed in the synthesis of novel materials or as a building block for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets, modulating cellular pathways related to inflammation, cell signaling, or enzyme activity.

Comparison with Similar Compounds

Compound X stands out due to its unique combination of thiadiazole and thiazole rings. Similar compounds include:

    Compound Y: Lacks the butyl side chain but shares the core heterocyclic structure.

    Compound Z: Contains a similar acetamide linker but with different substituents.

Properties

Molecular Formula

C12H16N4OS2

Molecular Weight

296.4 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C12H16N4OS2/c1-3-4-5-11-15-16-12(19-11)14-10(17)6-9-7-18-8(2)13-9/h7H,3-6H2,1-2H3,(H,14,16,17)

InChI Key

MMDRYPCJXIQUHK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C

Origin of Product

United States

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